(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone
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Overview
Description
(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is a complex organic compound that features both aromatic and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-(3,5-dimethylphenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain some of its biological activities .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)(4-(3,4,5-trimethoxybenzyl)-1-piperazinyl)methanone: Similar structure but with additional methoxy groups on the benzyl ring.
(3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)-1-piperazinyl]methanone: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and dimethyl groups provides a unique electronic environment that can affect its interactions with other molecules.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3,5-dimethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-11-16(2)13-18(12-15)22-7-9-23(10-8-22)21(24)17-5-6-19(25-3)20(14-17)26-4/h5-6,11-14H,7-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCQQICTLNPLHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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